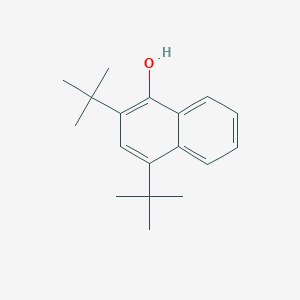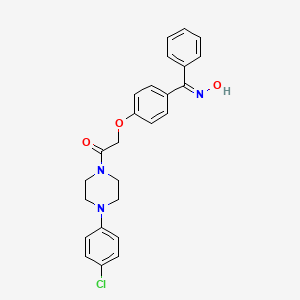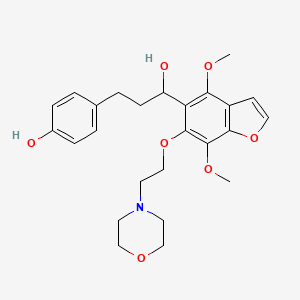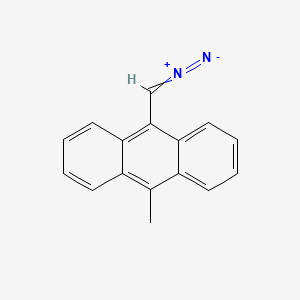
8-(oxan-2-yl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(oxan-2-yl)-7H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a purine ring system substituted with an oxan-2-yl group, which is a derivative of tetrahydropyran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(oxan-2-yl)-7H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through various methods, including the condensation of formamide with aminoimidazole carboxamide.
Substitution Reaction: The oxan-2-yl group is introduced via a substitution reaction. This can be achieved by reacting the purine derivative with an appropriate oxan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(oxan-2-yl)-7H-purin-6-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxan-2-yl-purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(oxan-2-yl)-7H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-(oxan-2-yl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with purine receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine ring.
Uniqueness
8-(oxan-2-yl)-7H-purin-6-amine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives.
Propriétés
Numéro CAS |
51015-52-2 |
|---|---|
Formule moléculaire |
C10H13N5O |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
8-(oxan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H13N5O/c11-8-7-10(13-5-12-8)15-9(14-7)6-3-1-2-4-16-6/h5-6H,1-4H2,(H3,11,12,13,14,15) |
Clé InChI |
NTHFSWJUBJKLSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)C2=NC3=NC=NC(=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



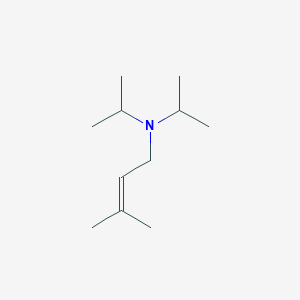
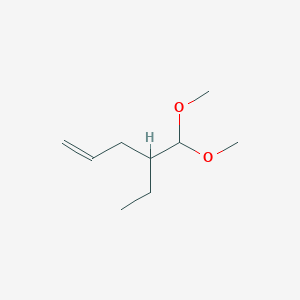
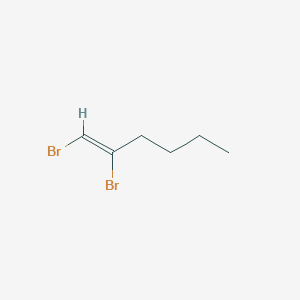


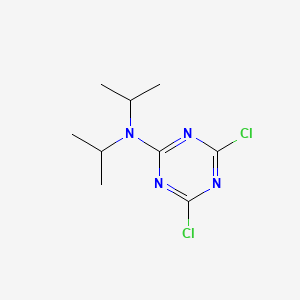
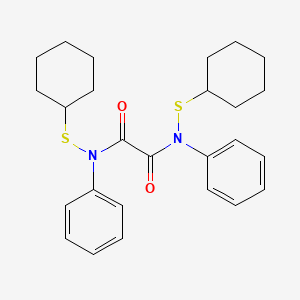
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
